molecular formula C12H26 B14541454 2,4,7-Trimethylnonane CAS No. 62184-11-6

2,4,7-Trimethylnonane

Cat. No.: B14541454
CAS No.: 62184-11-6
M. Wt: 170.33 g/mol
InChI Key: OHBDIVOYUFLOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trimethylnonane is an organic compound with the molecular formula C12H26 . It is a branched alkane, characterized by the presence of three methyl groups attached to the nonane backbone at positions 2, 4, and 7 . This compound is part of the larger family of hydrocarbons and is known for its stability and relatively low reactivity compared to other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethylnonane typically involves the alkylation of nonane with methylating agents. One common method is the Friedel-Crafts alkylation, where nonane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons yields smaller fragments, which can then be selectively alkylated to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trimethylnonane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,7-Trimethylnonane finds applications in various fields due to its chemical properties:

Mechanism of Action

The mechanism of action of 2,4,7-Trimethylnonane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The molecular targets include lipid bilayers and hydrophobic pockets within proteins .

Comparison with Similar Compounds

  • 2,4,6-Trimethylnonane
  • 3,4,7-Trimethylnonane
  • 4-Ethyl-2,2,7-Trimethylnonane

Comparison: 2,4,7-Trimethylnonane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to 2,4,6-Trimethylnonane, it has a different boiling point and reactivity profile. The presence of an ethyl group in 4-Ethyl-2,2,7-Trimethylnonane further alters its properties, making it distinct from this compound .

Properties

CAS No.

62184-11-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,7-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-11(4)7-8-12(5)9-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

OHBDIVOYUFLOTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.